molecular formula C7H5N3O2 B113395 3-Amino-4-nitrobenzonitrile CAS No. 99512-10-4

3-Amino-4-nitrobenzonitrile

Cat. No.: B113395
CAS No.: 99512-10-4
M. Wt: 163.13 g/mol
InChI Key: VKQPDHKSUIHUDF-UHFFFAOYSA-N
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Description

3-Amino-4-nitrobenzonitrile is an organic compound with the molecular formula C7H5N3O2. It is characterized by the presence of both amino and nitro functional groups attached to a benzene ring, along with a nitrile group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-nitrobenzonitrile typically involves the nitration of 3-aminobenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form 3,4-diaminobenzonitrile. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or chemical reductants like tin(II) chloride.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: Although less common, the compound can also undergo oxidation reactions, potentially leading to the formation of nitroso or nitro derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Various nucleophiles such as halides, alkoxides, or amines under basic or acidic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 3,4-Diaminobenzonitrile.

    Substitution: Depending on the nucleophile, products can include halogenated, alkoxylated, or aminated derivatives.

    Oxidation: Nitro or nitroso derivatives.

Scientific Research Applications

3-Amino-4-nitrobenzonitrile has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the manufacture of specialty chemicals and materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 3-Amino-4-nitrobenzonitrile largely depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, modulating their activity. The presence of both amino and nitro groups allows it to participate in various chemical reactions, influencing its reactivity and interaction with biological targets.

Comparison with Similar Compounds

    4-Amino-3-nitrobenzonitrile: Similar structure but with different positioning of functional groups.

    3-Amino-2-nitrobenzonitrile: Another isomer with the nitro group in a different position.

    3,4-Diaminobenzonitrile: A reduced form of 3-Amino-4-nitrobenzonitrile.

Uniqueness: this compound is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This makes it particularly valuable in synthetic chemistry and various industrial applications.

Properties

IUPAC Name

3-amino-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c8-4-5-1-2-7(10(11)12)6(9)3-5/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQPDHKSUIHUDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467476
Record name 3-Amino-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99512-10-4
Record name 3-Amino-4-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99512-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of bromoarene 2 (801 mg; 3.7 mmol) and zinc cyanide (570 mg; 4.85 mmol; 1.3 eq.) in degassed dimethylformamide (15 mL) was stirred at room temperature under nitrogen in the dark for 45 min and then treated with tetrakis(triphenylphosphine) palladium(O) (310 mg, 1.6 mmol). The mixture was stirred at 90° C. for 18 h; filtered through a celite pad, concentrated under reduced pressure and purified by flash chromatography on silica gel, eluent EtOAc-hexane (1:1) to afford the title compound 274 (380 mg, 63% yield). 1H NMR: (400.2 MHz, CDCl3) δ (ppm): 8.22 (d, J=8.6 Hz; 1H); 7.19 (d, J=1.8 Hz; 1H); 6.95 (dd, J=1.8, 8.6 Hz; 1H); 6.27 (bs; 2H). MS: calc: 163.1; found: 164.1 (M+H)
Quantity
801 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
570 mg
Type
catalyst
Reaction Step One
Quantity
310 mg
Type
catalyst
Reaction Step Two
Yield
63%

Synthesis routes and methods II

Procedure details

A solution of 5-chloro-2-nitro-aniline (6.902 g, 40 mmol), Zn(CN)2 (2.818 g, 24 mmol), and Pd(PPh3)4 (2.311 g, 2 mmol) in DMF (40 mL) was heated to 120° C. for 4 days. Cooled to room temperature. Partitioned between ethyl acetate and water. The organic layer was washed with brine, dried (MgSO4), filtered, and concentrated under vacuum. The residue was purified by flash column chromatography on silica gel with 4:1 hexanes/ethyl acetate to provide 1.49 g (23%) of 3-amino-4-nitro-benzonitrile.
Quantity
6.902 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
2.818 g
Type
catalyst
Reaction Step One
Quantity
2.311 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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